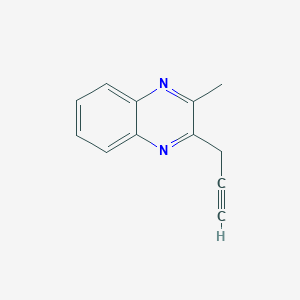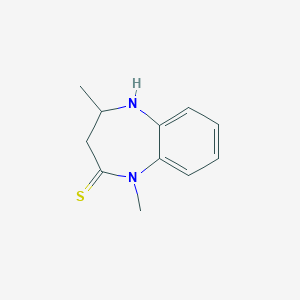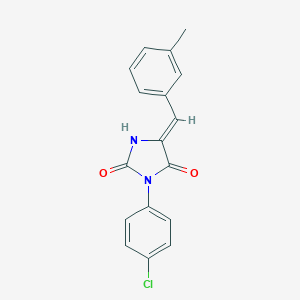
8-Hydroxyquinoléinato de lithium
Vue d'ensemble
Description
(Quinolin-8-olato)lithium, also known as lithium quinolin-8-olate, is a chemical compound with the molecular formula C9H6LiNO and a molecular weight of 151.09 g/mol . It is a lithium salt of 8-hydroxyquinoline, which is a derivative of quinoline. This compound is known for its applications in various fields, including organic electronics and materials science.
Applications De Recherche Scientifique
(Quinolin-8-olato)lithium has a wide range of scientific research applications:
Organic Electronics: It is used as an electron injection layer material in organic light-emitting diodes (OLEDs) to enhance electron injection efficiency.
Analytical Chemistry: It is employed in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds.
Coordination Chemistry:
Mécanisme D'action
- Specifically, Liq facilitates efficient electron injection from the electrode into the ETL, promoting charge transport within the device .
- The downstream effects involve enhanced device stability and performance, especially in tandem OPV devices .
- However, Liq’s thin layer (usually 1-2 nm) ensures efficient electron injection without compromising other device properties .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME Properties)
Result of Action
Analyse Biochimique
Biochemical Properties
8-Hydroxyquinolinolato-lithium plays a significant role in biochemical reactions, particularly in organic electronic devices . It is commonly used as an electron injection layer (EIL) material, especially in organic light-emitting diodes (OLEDs) . The compound interacts with various biomolecules, including enzymes and proteins, to facilitate electron injection from the electrode to the electron transport layer .
Cellular Effects
The effects of 8-Hydroxyquinolinolato-lithium on cells and cellular processes are primarily observed in the context of organic electronic devices . It influences cell function by facilitating efficient electron injection, which is crucial for the operation of these devices .
Molecular Mechanism
The molecular mechanism of 8-Hydroxyquinolinolato-lithium involves the release of Li cation and its reduction to metal Li by the kinetic energy of the metal during evaporation . This process dopes the electron transport layer, facilitating charge extraction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Hydroxyquinolinolato-lithium change over time. The compound has been observed to provide stability, particularly to devices exposed to air . Its stability and the changes in its effects over time have been studied by exposing single-stack organic photovoltaic (OPV) devices to different degradation conditions .
Metabolic Pathways
It is known that the compound plays a significant role in the electron transport layer of organic electronic devices .
Transport and Distribution
8-Hydroxyquinolinolato-lithium is distributed within cells and tissues as part of the interconnection layer system in tandem organic photovoltaic devices . It interacts with other components such as aluminum and MoO3 to produce these devices .
Subcellular Localization
In the context of organic electronic devices, it is typically found in the electron injection layer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (quinolin-8-olato)lithium typically involves the reaction of 8-hydroxyquinoline with lithium hydride in a suitable solvent such as methylene chloride. The reaction is carried out at a controlled temperature of around 20±5°C . The general reaction can be represented as follows:
C9H7NO+LiH→C9H6LiNO+H2
Industrial Production Methods
Industrial production of (quinolin-8-olato)lithium follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters are common in industrial settings to achieve consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
(Quinolin-8-olato)lithium undergoes various types of chemical reactions, including:
Chelation: It forms chelates with metal ions, which is useful in coordination chemistry.
Substitution: It can participate in substitution reactions where the lithium ion is replaced by other cations.
Common Reagents and Conditions
Common reagents used in reactions with (quinolin-8-olato)lithium include metal salts, organic solvents, and bases. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and moisture interference.
Major Products
The major products formed from reactions involving (quinolin-8-olato)lithium depend on the specific reaction conditions and reagents used. For example, chelation reactions with metal ions can produce metal-quinolin-8-olate complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aluminum tris(8-hydroxyquinoline) (AlQ3): Widely used in OLEDs as an electron transport and emitting material.
Zinc bis(8-hydroxyquinoline) (ZnQ2): Used in organic electronics for similar applications as (quinolin-8-olato)lithium.
Uniqueness
(Quinolin-8-olato)lithium is unique due to its specific coordination properties and its ability to enhance electron injection in OLEDs. Its lithium ion provides distinct electrochemical properties compared to other metal ions like aluminum and zinc, making it valuable in specific applications .
Propriétés
IUPAC Name |
lithium;quinolin-8-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO.Li/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHFBFXXYOQXMN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC2=C(C(=C1)[O-])N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6LiNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180035 | |
| Record name | (Quinolin-8-olato)lithium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25387-93-3, 850918-68-2 | |
| Record name | (Quinolin-8-olato)lithium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025387933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Quinolin-8-olato)lithium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (quinolin-8-olato)lithium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-Hydroxyquinolinolato-lithium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary function of 8-hydroxyquinolinolato-lithium in OLED devices?
A1: 8-Hydroxyquinolinolato-lithium primarily serves as an electron injection/transport material and an interface modifier in OLED devices []. Its ability to reduce the work function of electrodes like aluminum enhances electron injection from the cathode into the emissive layer of the device, improving its overall efficiency.
Q2: How does the performance of 8-hydroxyquinolinolato-lithium compare to other commonly used electron injection materials like LiF?
A2: Research suggests that 8-hydroxyquinolinolato-lithium demonstrates comparable effectiveness to LiF in enhancing the efficiency of OLED devices []. When used as a thin interface layer between the emissive layer (e.g., Alq3) and the aluminum cathode, it significantly improves device characteristics, similar to the improvements observed with LiF.
Q3: What are the potential advantages of using 8-hydroxyquinolinolato-lithium in inverted OLED structures?
A4: While the provided research doesn't directly compare its performance in inverted vs conventional OLED structures, its ability to reduce work function [] suggests it could be beneficial in inverted architectures. By lowering the work function of the bottom electrode, it could facilitate efficient electron injection in inverted OLEDs where the cathode is deposited first.
Q4: Are there any studies investigating the impact of surface contaminants on the performance of 8-hydroxyquinolinolato-lithium in OLEDs?
A5: Yes, at least one study has explored the "Effects of Surface Contaminants on Interface Dipole Formation of 8-hydroxyquinolinolato-lithium Layer" []. Although the abstract doesn't detail specific findings, it highlights the importance of understanding how surface conditions can influence the electronic properties and performance of this compound in OLED devices.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


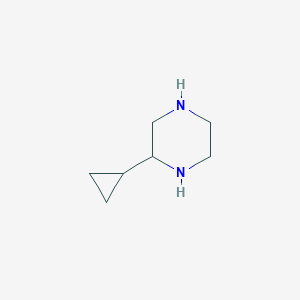



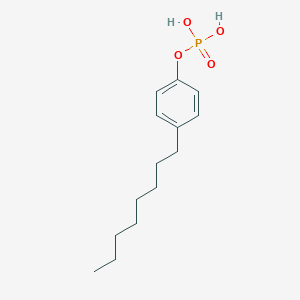
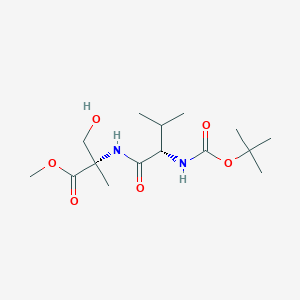
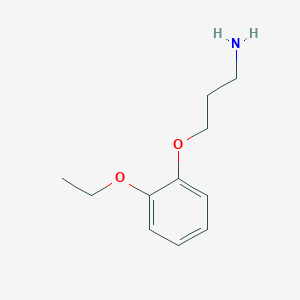
![2-[3-[[[Dimethyl-[3-(2-prop-2-enoyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethyl prop-2-enoate](/img/structure/B49533.png)
